3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4N4O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the nitration of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Major Products
Reduction: 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes makes it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Similar structure but lacks the nitro group, resulting in different reactivity and biological activity.
5-chloro-1H-pyrrolo[3,2-b]pyridine: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior and applications.
Uniqueness
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-2-6-8(11-5)7(4-10-6)12(13)14/h1-2,4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHZYVTCKNIGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237067 | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-29-6 | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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